Cyclopentadecanone oxime is a 15-membered macrocyclic ketoxime that serves as a high-value intermediate in advanced organic synthesis. With a molecular formula of C15H29NO and a melting point of 73–76 °C, it exhibits highly favorable thermal processing characteristics compared to other macrocyclic oximes [1]. In industrial and laboratory procurement, it is primarily utilized for its ability to undergo Beckmann rearrangement to form 16-membered lactams (azacyclohexadecan-2-one). It is uniquely valued as a precursor for ultra-hydrophobic specialty polyamides, macrocyclic musk fragrances, and complex pharmacophores, offering structural dimensions and processability metrics not accessible with standard 6- or 12-membered ring precursors .
Substituting cyclopentadecanone oxime with smaller standard oximes, such as cyclohexanone oxime or cyclododecanone oxime, fundamentally alters downstream material properties and renders the synthesis of specific macrocycles impossible. While cyclohexanone oxime yields caprolactam for Nylon-6 and cyclododecanone oxime yields laurolactam for Nylon-12, only cyclopentadecanone oxime provides the 15-carbon aliphatic backbone necessary for Nylon-16 analogues, which possess superior hydrophobicity and flexibility [1]. Furthermore, in fragrance synthesis, the exact 15-membered ring size is critical for binding to olfactory receptors; smaller rings fail to produce the desired musk scent profile. Attempting to use alternative macrocycles often requires harsher rearrangement conditions that lead to ring-opening or lower yields, making cyclopentadecanone oxime uniquely suited for specific high-value lactam production [2].
Cyclopentadecanone oxime exhibits a melting point of 73–76 °C, which is significantly lower than that of the standard macrocyclic comparator, cyclododecanone oxime (133–134 °C) [1]. This lower thermal threshold allows for melt-phase processing and solvent-free Beckmann rearrangements at substantially reduced temperatures, minimizing thermal degradation.
| Evidence Dimension | Melting Point |
| Target Compound Data | 73–76 °C |
| Comparator Or Baseline | Cyclododecanone oxime: 133–134 °C |
| Quantified Difference | Approx. 60 °C lower melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables lower-temperature, energy-efficient processing, minimizing thermal degradation risks for sensitive macrocyclic compounds.
Unlike highly strained or unsymmetrically substituted medium-ring oximes that often yield high ratios of ring-opened nitriles, cyclopentadecanone oxime reliably undergoes photochemical Beckmann rearrangement to yield the 16-membered lactam. Studies demonstrate a 42% yield of the Beckmann product under standard methanol photolysis, avoiding the harsh acid-catalyzed conditions that typically degrade large rings [1].
| Evidence Dimension | Photochemical Beckmann Lactam Yield |
| Target Compound Data | 42% yield |
| Comparator Or Baseline | Highly substituted medium-ring oximes: Often yield predominantly ring-opened nitriles (0% lactam) |
| Quantified Difference | Maintains macrocyclic integrity with viable lactam yields without acidic catalysts |
| Conditions | Irradiation in methanol solution for 2 hours |
Provides a milder, acid-free synthetic route for producing high-value 16-membered lactams without compromising the macrocyclic backbone.
The Beckmann rearrangement of cyclopentadecanone oxime yields a 16-membered lactam, providing a 15-carbon aliphatic backbone between amide linkages. In contrast, the industry standard cyclododecanone oxime yields an 11-carbon backbone (laurolactam) [1]. This extended aliphatic chain length drastically alters the physical properties of the resulting polymer.
| Evidence Dimension | Aliphatic Chain Length in Resulting Lactam |
| Target Compound Data | 15 carbons between amide linkages |
| Comparator Or Baseline | Cyclododecanone oxime derivative: 11 carbons between amide linkages |
| Quantified Difference | Addition of 4 methylene units per monomer |
| Conditions | Polymer structural design |
The extended aliphatic chain drastically reduces moisture absorption and increases flexibility in the resulting specialty polyamides compared to standard Nylon-12.
Cyclopentadecanone oxime is uniquely positioned as a precursor for macrocyclic musks, such as Exaltone derivatives and 15-pentadecanolactam. Comparators like cyclohexanone oxime lack the macrocyclic structure entirely and cannot be used for musk synthesis . The 15-membered ring is the precise size required to interact with mammalian olfactory receptors to produce a musk scent.
| Evidence Dimension | Olfactory Application Viability |
| Target Compound Data | Direct precursor to macrocyclic musks |
| Comparator Or Baseline | Cyclohexanone oxime: No fragrance utility |
| Quantified Difference | Exclusive structural compatibility for musk odorant synthesis |
| Conditions | Fragrance formulation and receptor binding |
Enables direct access to high-value synthetic musks essential for the fragrance industry, serving as a dual-purpose intermediate.
Where this compound is the right choice for generating 16-membered lactam monomers, leading to polyamides with lower moisture absorption and higher flexibility than standard Nylon-12 [1].
Where this compound is the right choice for synthesizing Exaltone derivatives or macrocyclic lactams that require a precise 15-membered ring to achieve the desired musk olfactory profile.
Where this compound is the right choice for laboratories employing photochemical Beckmann rearrangements to avoid the ring-opening degradation associated with harsh acidic catalysts on large rings [2].